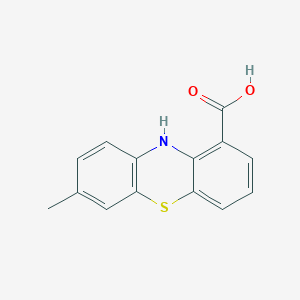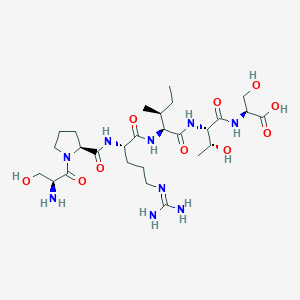
L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine is a complex peptide compound It is composed of several amino acids, including serine, proline, ornithine, isoleucine, and threonine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often utilizing automated synthesizers and high-throughput techniques. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
化学反应分析
Types of Reactions
L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol
Substitution reagents: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol-containing peptides.
科学研究应用
L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of enzymes involved in metabolic pathways.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
Protein-protein interactions: Facilitating or disrupting interactions between proteins, affecting cellular processes.
相似化合物的比较
L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine can be compared with other similar peptide compounds, such as:
- L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-histidine
- Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid
- L-Prolyl-L-leucyl-L-prolyl-L-isoleucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
These compounds share similar structural features but differ in their amino acid sequences, leading to unique properties and applications.
属性
CAS 编号 |
918529-51-8 |
|---|---|
分子式 |
C27H49N9O10 |
分子量 |
659.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C27H49N9O10/c1-4-13(2)19(23(42)35-20(14(3)39)24(43)33-17(12-38)26(45)46)34-21(40)16(7-5-9-31-27(29)30)32-22(41)18-8-6-10-36(18)25(44)15(28)11-37/h13-20,37-39H,4-12,28H2,1-3H3,(H,32,41)(H,33,43)(H,34,40)(H,35,42)(H,45,46)(H4,29,30,31)/t13-,14+,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI 键 |
AEYIMAORINHZQM-RGJFDMQWSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)
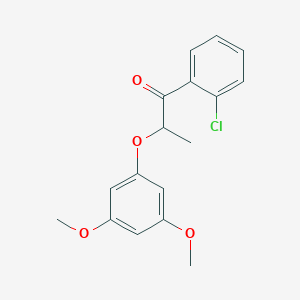
![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)
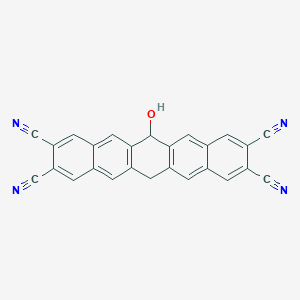
![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)

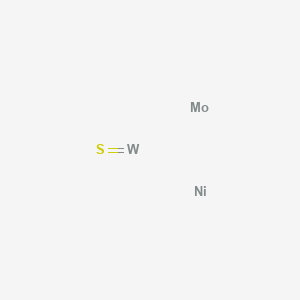

![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)
